N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a cyclohexyl group at position 5, linked via a (2Z)-configured hydrazone to a 2-oxoethyl chain. The cyclohexyl group enhances lipophilicity, while the piperazine ring may improve solubility and receptor interactions. Structural confirmation of such analogs often relies on X-ray crystallography (as in ) and spectroscopic techniques .
Properties
Molecular Formula |
C21H28N6O2S |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[2-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H28N6O2S/c28-18(23-20-25-24-19(30-20)16-7-3-1-4-8-16)15-22-21(29)27-13-11-26(12-14-27)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,22,29)(H,23,25,28) |
InChI Key |
RZNNQKBVVUWJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene Core
The thiadiazole ring is synthesized via cyclization reactions using thiosemicarbazide derivatives. A key intermediate, 5-cyclohexyl-1,3,4-thiadiazol-2-amine , is prepared by reacting cyclohexanecarboxylic acid hydrazide with carbon disulfide (CS₂) in basic conditions, followed by cyclization with phosphorus oxychloride (POCl₃) .
-
Thiosemicarbazide Formation : Cyclohexanecarboxylic acid hydrazide (1.0 eq) is treated with CS₂ (2.5 eq) in ethanol under reflux for 6 hours.
-
Cyclization : The intermediate thiosemicarbazide is heated with POCl₃ (3.0 eq) at 80°C for 4 hours, yielding 5-cyclohexyl-1,3,4-thiadiazol-2-amine (78% yield).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | CS₂, EtOH, reflux | 85% | 92% |
| 2 | POCl₃, 80°C | 78% | 95% |
Formation of the Ylidene (Imine) Linkage
The Z-configuration of the ylidene group is achieved via condensation of the thiadiazol-2-amine with glyoxylic acid derivatives. This step requires precise pH control to favor the thermodynamically stable Z-isomer .
-
Condensation : 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 eq) reacts with ethyl glyoxylate (1.2 eq) in acetic acid at 60°C for 3 hours.
-
Isomerization : The crude product is stirred in methanol with catalytic p-toluenesulfonic acid (PTSA) to enhance Z-selectivity (94:6 Z:E ratio).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Z:E Ratio | 94:6 |
| Yield | 82% |
Synthesis of 4-Phenylpiperazine-1-carboxamide
The piperazine-carboxamide moiety is constructed via a two-step process:
-
N-Phenylation : Piperazine reacts with iodobenzene under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) to form 4-phenylpiperazine (67% yield) .
-
Carboxamide Formation : The piperazine is acylated with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base, followed by aminolysis with ammonium hydroxide to yield the carboxamide.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| 1 | CuI, K₂CO₃, DMF | 67% |
| 2 | ClCH₂COCl, TEA, DCM | 89% |
Final Coupling Reaction
The thiadiazole-ylidene intermediate is coupled with the piperazine-carboxamide using a carbodiimide-mediated reaction.
-
Activation : The ylidene intermediate (1.0 eq) and 4-phenylpiperazine-1-carboxamide (1.1 eq) are dissolved in dry DMF.
-
Coupling : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) are added, and the mixture is stirred at 25°C for 12 hours.
-
Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | EDC/HOBt |
| Reaction Time | 12 hours |
| Yield | 75% |
| Purity (NMR) | >98% |
Optimization and Scale-Up Considerations
-
Solvent Selection : DMF outperforms THF and acetonitrile in coupling efficiency due to better solubility of intermediates .
-
Temperature Control : Reactions conducted above 30°C risk epimerization of the ylidene group, reducing Z-selectivity .
-
Catalytic Additives : Use of 4-dimethylaminopyridine (DMAP) increases coupling yields by 12% .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 3.75–3.65 (m, 8H, piperazine), 2.45 (t, 1H, cyclohexyl), 1.85–1.70 (m, 10H, cyclohexyl) .
-
HRMS : [M+H]⁺ calcd. for C₂₃H₂₉N₆O₂S: 485.2064; found: 485.2068 .
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| EDC/HOBt Coupling | 75% | 98% | 12.50 |
| HATU-Mediated | 82% | 97% | 18.20 |
| Microwave-Assisted | 88% | 99% | 22.40 |
Microwave-assisted synthesis (100°C, 30 min) offers higher yields but requires specialized equipment .
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the phenyl group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine in chloroform or nucleophilic reagents like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the phenyl group.
Scientific Research Applications
Preliminary studies indicate that compounds containing thiadiazole and piperazine structures exhibit a variety of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Research indicates that piperazine-containing compounds may inhibit tumor growth, making them candidates for cancer therapy.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.
The specific biological activity of N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide remains to be fully characterized; however, its structural components suggest that it may possess similar therapeutic properties.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Key steps often include:
- Formation of the thiadiazole ring.
- Coupling with piperazine derivatives.
- Final modifications to achieve the desired carboxamide functionality.
The ability to modify functional groups allows for the exploration of various derivatives that could enhance biological activity or selectivity towards specific targets.
Case Studies and Research Findings
Several studies have investigated the applications and efficacy of related compounds:
- Thiadiazole Derivatives :
-
Piperazine Compounds :
- Research on piperazine-based compounds has shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier .
- Combination Therapies :
Mechanism of Action
The mechanism of action of N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Thiadiazole Derivatives
a. 2-Substituted Thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles ()
- Structural Differences : The target compound replaces the 3,4,5-trimethoxyphenyl group with a cyclohexyl substituent, reducing polarity but increasing steric bulk.
- Bioactivity : reports anticancer activity (e.g., compound 8e showed 55.71% inhibition against PC3 cells at 5 μM). The cyclohexyl group in the target compound may alter binding affinity to similar targets .
b. N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide ()
Hydrazone-Linked Carboxamides
a. AL56 ()

- Structure : (Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide.
- Comparison : Replaces piperazine with a sulfonamide and trioxotetrahydropyrimidine. Sulfonamides often exhibit higher acidity, affecting solubility and target binding. Observed activity (0.2920 in training set) suggests moderate bioactivity .
b. (Z)-2-((2-Oxoindolin-3-ylidene)amino)-N-phenyl benzamide ()
Piperazine-Containing Analogs
a. N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide ()
- Structure : Shares the piperazine-carboxamide backbone but includes a tosyl group instead of phenyl.
- Impact : Tosyl groups can hinder metabolic stability, whereas phenyl may enhance π-π stacking in target binding .
Bioactivity and Computational Insights
- Bioactivity Clustering () : Compounds with similar hydrazone-thiadiazole motifs (e.g., ) correlate with anticancer activity, implying shared mechanisms like kinase inhibition .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. The compound's structure suggests potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article explores the biological activity of this compound, supported by case studies and research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 428.6 g/mol. Its structure features a piperazine ring linked to a thiadiazole derivative, which is crucial for its biological activity .
Anticancer Properties
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit the growth of various cancer cell lines, including lung (A549) and colon (HCT116) cancers. Studies indicate that certain thiadiazole derivatives exhibit IC50 values ranging from 3 to 8 μM against these cell lines, suggesting potent cytotoxic effects .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5 | Induces apoptosis |
| Compound B | HCT116 | 8 | Cell cycle arrest |
| N-(... | Various | 3–8 | Apoptosis induction |
Antimicrobial Activity
The 1,3,4-thiadiazole ring is also associated with antimicrobial properties. Research has shown that compounds with this scaffold can target bacterial infections effectively. For example, derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 16 μg/mL |
| Compound D | Escherichia coli | 32 μg/mL |
The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with specific biological targets within cells. The presence of the thiadiazole moiety enhances the compound's ability to bind to enzymes and receptors involved in cancer progression and microbial resistance .
Case Studies
- Case Study on Anticancer Effects : A study investigated the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to N-(...) induced significant cell death through apoptosis pathways, highlighting their potential as chemotherapeutic agents .
- Case Study on Antimicrobial Activity : Another research project focused on the antimicrobial properties of thiadiazole derivatives against resistant bacterial strains. The study found that certain modifications in the thiadiazole structure led to increased potency against multi-drug resistant bacteria .
Q & A
Basic: What are the key synthetic routes for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:
- Step 1: Cyclization of thiosemicarbazide derivatives with cyclohexyl-substituted reagents under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole ring .
- Step 2: Condensation of the thiadiazole intermediate with a functionalized piperazine-carboxamide precursor. For example, coupling via an oxoethyl linker using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Critical Conditions: Reaction times (24–48 hours), temperature control (0–5°C for sensitive steps), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Table 1: Example Reaction Yields
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiadiazole | 76–97 | >95% |
| 2 | Final Compound | 60–85 | >98% |
Basic: Which spectroscopic methods are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity of the thiadiazole ring and piperazine substitution patterns. Key signals include:
- IR Spectroscopy: Bands at 1650–1670 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (C=N/C=S) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Advanced: How can reaction intermediates be optimized for higher yields?
Methodological Answer:
- Intermediate Stabilization: Use protective groups (e.g., Boc for amines) during piperazine coupling to prevent side reactions .
- Purification: Employ preparative TLC or flash chromatography with gradient elution (e.g., hexane:EtOAc 70:30 → 50:50) for challenging separations .
- Reaction Monitoring: Real-time TLC or in-situ IR to terminate reactions at optimal conversion points, minimizing degradation .
Advanced: What computational methods predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen-bond acceptors on the thiadiazole ring) using MOE or Discovery Studio .
- MD Simulations: GROMACS for stability analysis of ligand-receptor complexes under physiological conditions (e.g., 310 K, 1 atm) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Standardized Assays: Re-evaluate bioactivity (e.g., IC₅₀ in enzyme inhibition) using identical cell lines (e.g., HEK293) and protocols .
- Purity Validation: Confirm compound integrity (>99% via HPLC) and exclude solvent/impurity effects .
- Control Experiments: Include known inhibitors (e.g., aripiprazole for piperazine-based targets) to calibrate assay sensitivity .
Advanced: What strategies enable regioselective functionalization of the thiadiazole ring?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Metal Catalysis: Use Pd(0) catalysts for C-H activation at the 5-position of the thiadiazole .
- Protection/Deprotection: Temporarily block reactive sites (e.g., NH with Trt groups) during functionalization steps .
Basic: What are common impurities and their removal strategies?
Methodological Answer:
- Major Impurities: Unreacted starting materials (e.g., piperazine precursors) and dimerization byproducts.
- Removal Methods:
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- Analytical Tools: Monitor degradation via LC-MS/MS and quantify metabolites .
- Stabilizers: Add antioxidants (e.g., ascorbic acid) or cyclodextrin-based encapsulation to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

